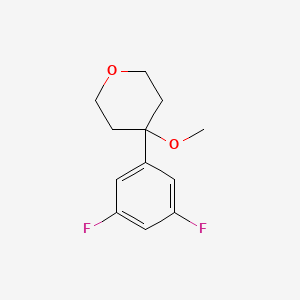
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran is a chemical compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of a 3,5-difluorophenyl group and a methoxy group attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)tetrahydro-4-methoxy-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with a suitable tetrahydropyran precursor under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)tetrahydro-4-methoxy-2H-pyran involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol: A similar compound with a hydroxyl group instead of a methoxy group.
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran: Lacks the methoxy group present in the target compound.
Uniqueness
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran is unique due to the presence of both the 3,5-difluorophenyl group and the methoxy group, which confer distinct chemical and physical properties
Properties
CAS No. |
139503-13-2 |
|---|---|
Molecular Formula |
C12H14F2O2 |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-4-methoxyoxane |
InChI |
InChI=1S/C12H14F2O2/c1-15-12(2-4-16-5-3-12)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 |
InChI Key |
HEABCAMWOVYMHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOCC1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


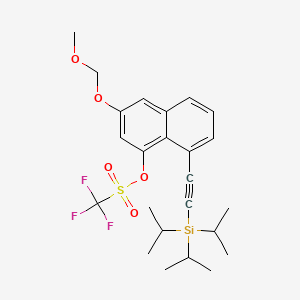
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
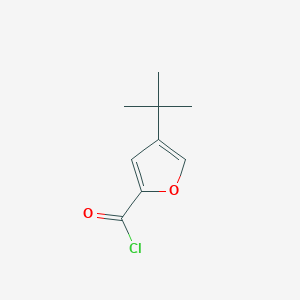
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
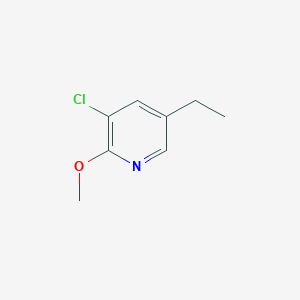
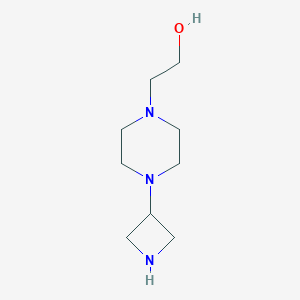
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
